Ferrocenylethyne

Übersicht

Beschreibung

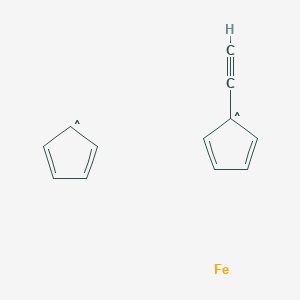

Ferrocenylethyne, also known as ferrocenylacetylene, is an organometallic compound with the chemical formula (HC≡CC5H4)Fe(C5H5). It is a derivative of ferrocene, where one of the cyclopentadienyl rings is substituted with an ethynyl group. This compound is known for its unique electronic properties and stability, making it a valuable compound in various fields of research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ferrocenylethyne can be synthesized through several methods. One common method involves the Sonogashira coupling reaction, where ferrocene is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place in an organic solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere .

Another method involves the carbonylative coupling of aryl iodides with this compound, catalyzed by palladium chloride. This reaction uses sodium dodecyl sulphonate as a surfactant and water as the solvent, providing a more environmentally friendly approach .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Ferrocenylethyne undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ferrocenylacetylene derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alkene or alkane derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Substitution reactions typically involve nucleophiles such as halides, amines, or thiols.

Major Products

The major products formed from these reactions include ferrocenylacetylene derivatives, ferrocenylalkenes, ferrocenylalkanes, and various substituted ferrocenyl compounds .

Wissenschaftliche Forschungsanwendungen

Ferrocenylethyne has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of complex organometallic compounds and polymers.

Biology: this compound derivatives are studied for their potential use in bioorganometallic chemistry and as probes for biological systems.

Medicine: Some this compound derivatives exhibit anticancer and antimicrobial properties, making them potential candidates for drug development.

Wirkmechanismus

The mechanism of action of ferrocenylethyne involves its ability to participate in redox reactions due to the presence of the ferrocene moiety. The compound can undergo reversible oxidation and reduction, which is crucial for its applications in catalysis and sensing. The ethynyl group also allows for further functionalization, enabling the compound to interact with various molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Ferrocenylethyne can be compared with other similar compounds, such as:

Ferrocene: The parent compound of this compound, known for its stability and redox properties.

Ferrocenylmethyl: A derivative of ferrocene with a methyl group instead of an ethynyl group.

Ferrocenylphenyl: A derivative with a phenyl group, exhibiting different electronic properties compared to this compound.

This compound is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity, making it a versatile compound for various applications .

Biologische Aktivität

Ferrocenylethyne, a compound featuring a ferrocenyl moiety linked to an ethynyl group, has garnered attention in recent years for its diverse biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

1. Synthesis of this compound

This compound is synthesized through various methods that typically involve the coupling of ferrocenyl derivatives with ethynyl groups. One common approach is the Sonogashira coupling reaction, which allows for the formation of carbon-carbon bonds between a ferrocenyl halide and an alkyne. The general reaction scheme can be summarized as follows:

Where represents a halogen atom, and is an alkyl or aryl group.

2. Biological Activities

This compound exhibits a range of biological activities, including anticancer, antimalarial, and antioxidant properties. The following subsections summarize key findings from research studies.

2.1 Anticancer Activity

Research indicates that this compound derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study reported that ferrocenyl derivatives showed IC50 values ranging from 0.6 to 0.7 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

- Mechanism : The mechanism of action is believed to involve the generation of oxidative stress within cancer cells, leading to apoptosis. Ferrocenium ions, produced during redox reactions, play a crucial role in this process by acting as electron carriers that induce cellular damage .

2.2 Antimalarial Activity

This compound has also been evaluated for its antimalarial properties:

- Research Findings : Hybrid compounds containing ferrocenyl moieties linked to antimalarial agents have shown enhanced efficacy compared to their non-ferrocenyl counterparts. For example, certain ferrocenyl derivatives exhibited IC50 values significantly lower than traditional antimalarial drugs .

- Mechanism : The incorporation of the ferrocenyl group enhances solubility and bioavailability, facilitating better interaction with malaria parasites.

2.3 Antioxidant Properties

The antioxidant activity of this compound has been attributed to its ability to scavenge free radicals:

- Study Results : In vitro assays demonstrated that ferrocenyl compounds effectively reduced oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage .

- Implications : These properties make this compound a candidate for further research in neurodegenerative diseases where oxidative stress is a contributing factor.

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound derivatives:

| Compound Type | IC50 (µM) | Biological Activity |

|---|---|---|

| Ferrocenyl derivative (MCF-7) | 0.6 - 0.7 | Anticancer |

| Ferrocenyl hybrid (Antimalarial) | < 1 | Antimalarial |

| Ferrocenyl antioxidant | N/A | Antioxidant |

The data indicate that minor modifications in the substituents on the cyclopentadienyl ring significantly influence cytotoxicity and biological efficacy.

4. Conclusion

This compound represents a promising compound with multifaceted biological activities, particularly in cancer treatment and infectious disease management. Its ability to generate oxidative stress and interact with cellular pathways positions it as a valuable scaffold for drug development. Ongoing research into its mechanisms and potential applications continues to unveil new therapeutic possibilities.

5. References

- Kopf-Maier et al., "Cytotoxic Properties of Ferrocenes," Journal of Medicinal Chemistry, 2009.

- Neuse et al., "Antimalarial Activity of Ferrocenes," Antimicrobial Agents, 2019.

- Köpf-Maier et al., "Biological Activity of Ferrocene Derivatives," Bioorganic & Medicinal Chemistry, 2020.

- MDPI Publications, "Ferrocenes in Biological Applications," 2020.

Eigenschaften

InChI |

InChI=1S/C7H5.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h1,3-6H;1-5H; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWSJSDVVFIFRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#C[C]1C=CC=C1.C1=C[CH]C=C1.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Fe | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.